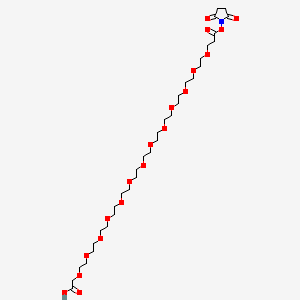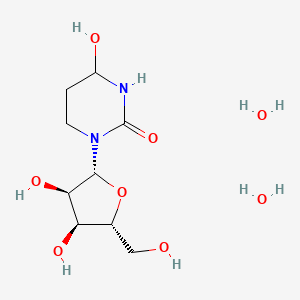
Tetrahydrouridine (dihydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テトラヒドロウリジン (二水和物) は、ピリミジンヌクレオシドとして知られる有機化合物のクラスに属する小分子です。この化合物は、特に医学分野において、さまざまな科学研究に応用されています。テトラヒドロウリジンは、シチジンアナログの代謝において重要な役割を果たす酵素であるシチジンデアミナーゼを阻害する能力で知られています。
2. 製法
合成経路と反応条件: テトラヒドロウリジン (二水和物) の合成は、通常、ウリジンの還元を伴います。一般的な方法の1つは、パラジウム触媒の存在下でのウリジンの触媒的加水素化です。この反応は、通常、室温および常圧の穏やかな条件下で行われ、テトラヒドロウリジンが生成されます。
工業生産方法: テトラヒドロウリジン (二水和物) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高効率な触媒システムと最適化された反応条件の使用が含まれ、最終生成物の高収率と純度が確保されます。その後、この化合物は、結晶化やその他の分離技術によって精製されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrouridine (dihydrate) typically involves the reduction of uridine. One common method includes the catalytic hydrogenation of uridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield tetrahydrouridine.
Industrial Production Methods: Industrial production of tetrahydrouridine (dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques.
化学反応の分析
反応の種類: テトラヒドロウリジン (二水和物) は、反応性ヒドロキシル基の存在により、主に置換反応を起こします。また、特定の条件下では、酸化反応と還元反応にも関与します。
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロアルカンとアシルクロリドがあります。この反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、テトラヒドロウリジンを酸化することができます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が、還元反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ハロアルカンとの置換反応では、テトラヒドロウリジンのアルキル化誘導体が生成され、酸化反応では、この化合物の酸化形が生成されます。
4. 科学研究への応用
テトラヒドロウリジン (二水和物) は、化学、生物学、医学の分野で、特に幅広い科学研究への応用を持っています。
化学:
- さまざまな有機合成反応における試薬として使用されます。
- ヌクレオシドアナログの研究のためのモデル化合物として機能します。
生物学:
- シチジンデアミナーゼを阻害するため、シチジン代謝に関する研究に役立ちます。
- 細胞増殖に影響を与える能力により、細胞周期調節研究で使用されます。
医学:
- 特にデシタビンやゲムシタビンなどのシチジンアナログとの組み合わせで、がん治療の潜在的な可能性について調査されています。
- ヘモグロビン症の治療に有益となる可能性のある胎児ヘモグロビンレベルを増加させる役割について研究されています。
産業:
- 医薬品やその他の化学製品の生産に使用されています。
科学的研究の応用
Tetrahydrouridine (dihydrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Serves as a model compound for studying nucleoside analogues.
Biology:
- Inhibits cytidine deaminase, making it useful in studies involving cytidine metabolism.
- Used in cell cycle regulation studies due to its ability to affect cell proliferation.
Medicine:
- Investigated for its potential in cancer treatment, particularly in combination with cytidine analogues like decitabine and gemcitabine.
- Studied for its role in increasing fetal hemoglobin levels, which can be beneficial in treating hemoglobinopathies.
Industry:
- Employed in the production of pharmaceuticals and other chemical products.
作用機序
テトラヒドロウリジン (二水和物) は、主に酵素であるシチジンデアミナーゼを阻害することで、その効果を発揮します。この酵素は、シチジンとそのアナログの脱アミノ化を行い、それらを不活性な形態に変換する役割を担っています。テトラヒドロウリジンは、シチジンデアミナーゼを阻害することで、がん治療で使用されるシチジンアナログのバイオアベイラビリティと有効性を高めます。この化合物は、酵素の活性部位に結合し、脱アミノ化反応を触媒することを防ぎます。
6. 類似の化合物との比較
テトラヒドロウリジン (二水和物) は、シチジンデアミナーゼを効果的に阻害する能力においてユニークです。類似の化合物には、シチジン、ウリジン、およびそれらの誘導体などの他のピリミジンヌクレオシドとそのアナログが含まれます。テトラヒドロウリジンは、その強力な阻害活性と、がん治療におけるシチジンアナログの有効性を高めるための応用により、際立っています。
類似の化合物のリスト:
- シチジン
- ウリジン
- デシタビン
- ゲムシタビン
テトラヒドロウリジン (二水和物) は、ヌクレオシド代謝と潜在的な治療的応用に関する洞察を提供し、科学研究において依然として貴重な化合物です。
類似化合物との比較
- Cytidine
- Uridine
- Decitabine
- Gemcitabine
Tetrahydrouridine (dihydrate) continues to be a valuable compound in scientific research, offering insights into nucleoside metabolism and potential therapeutic applications.
特性
分子式 |
C9H20N2O8 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one;dihydrate |
InChI |
InChI=1S/C9H16N2O6.2H2O/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h4-8,12-15H,1-3H2,(H,10,16);2*1H2/t4-,5?,6-,7-,8-;;/m1../s1 |
InChIキー |
GYACORXUHASNNI-MXOGQYMBSA-N |
異性体SMILES |
C1CN(C(=O)NC1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.O.O |
正規SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
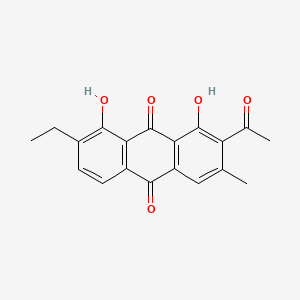



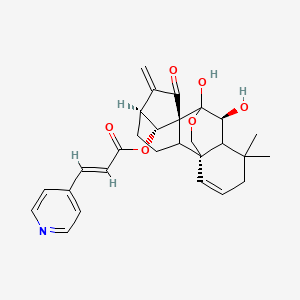

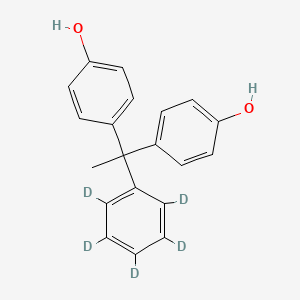

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
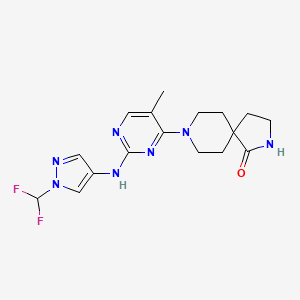
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)

